5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid
Description
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
5-(3-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGIXATUJIHBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628515 | |
| Record name | 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-22-2 | |
| Record name | 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or oxidation of suitable intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents on the fluorophenyl ring.
Scientific Research Applications
Synthetic Routes
| Method | Description |
|---|---|
| Cyclization | Reaction of 3-fluorobenzoyl chloride with hydroxylamine |
| Carboxylation | Introduction of the carboxylic acid group through oxidation or other reactions |
Chemistry
In organic synthesis, 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid serves as a versatile building block for the creation of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate significant inhibition against bacterial strains such as Staphylococcus aureus, with effective concentrations demonstrated in vitro .
- Anticancer Properties : The compound has shown cytotoxic effects against several cancer cell lines including HeLa and MCF-7. For example, it exhibited an IC50 value of 23 µg/mL against MCF-7 cells.
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Antimicrobial Activity | IC50 (µg/mL) | Notable Features |
|---|---|---|---|
| This compound | Significant | 23 | Fluorinated structure enhances activity |
| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | 66.7 | Different fluorination position affects activity |
| 5-(Phenyl)-1,2-oxazole-4-carboxylic acid | Weak | >100 | Lacks halogen; lower biological potency |
Study on Antimicrobial Efficacy
A study demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Cytotoxicity Assessment
In vitro assays assessed the cytotoxic effects on various cancer cell lines. The compound showed significant cytotoxicity against MCF-7 cells with an IC50 value indicating its potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-4-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
5-(4-Fluorophenyl)-1,2-oxazole-4-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
5-(3-Chlorophenyl)-1,2-oxazole-4-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in 5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid imparts unique electronic and steric properties. This can enhance its reactivity in certain chemical reactions and its binding affinity in biological systems, making it a valuable compound for research and development.
Biological Activity
5-(3-Fluorophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic organic compound characterized by a unique oxazole ring structure, which is substituted with a fluorinated phenyl group and a carboxylic acid functional group. This compound has garnered interest in the pharmaceutical field due to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula is , with a molecular weight of approximately 207.16 g/mol.
The biological activity of this compound is primarily attributed to its structural features:
- Fluorophenyl Group : The presence of fluorine enhances the compound's lipophilicity and binding affinity to biological targets, potentially improving its pharmacokinetic properties.
- Oxazole Ring : This moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, contributing to the compound's therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it may inhibit the growth of various bacterial strains, including those responsible for infections. For instance, in vitro assays demonstrated effective inhibition against Staphylococcus aureus biofilm formation .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various studies, it has shown potential cytotoxic effects against several cancer cell lines. For example:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and L929 (mouse fibroblast).
- Findings : The compound exhibited an IC50 value indicating significant cytotoxicity, particularly against MCF-7 cells .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Comparative Analysis
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | IC50 (µg/mL) | Notable Features |
|---|---|---|---|
| This compound | Significant | 23 | Fluorinated structure enhances activity |
| 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | Moderate | 66.7 | Different fluorination position affects activity |
| 5-(Phenyl)-1,2-oxazole-4-carboxylic acid | Weak | >100 | Lacks halogen; lower biological potency |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
